p-Methoxyheptanophenone
Overview
Description
p-Methoxyheptanophenone is an organic compound with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.3074 g/mol . It is a ketone derivative, characterized by the presence of a methoxy group attached to the para position of the phenyl ring and a heptanone chain. This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of p-Methoxyheptanophenone is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is one of the most common targets of oxidative stress .
Mode of Action
This compound interacts with GAPDH at the Cys-152 residue . This interaction results in the formation of a disulfide bond between Cys-149, Cys-152, and Cys-156, leading to a structural reorganization of GAPDH . Cys-152 specifically prevents oligomerization and aggregation of GAPDH by blocking the cysteine residue and counteracting its oxidative modifications .
Biochemical Pathways
The interaction of this compound with GAPDH affects the glycolysis pathway, where GAPDH plays a crucial role. The oxidation of GAPDH leads to the formation of disulfide bonds between molecules, leading to aggregates, and eventually to cell death .
Pharmacokinetics
The compound was found to interact with cys-152 residues with a better glide score and obtained fine stability through molecular dynamics (md) studies , suggesting potential bioavailability.
Result of Action
The interaction of this compound with GAPDH results in the inactivation of GAPDH and the formation of disulfide bonds between molecules . This leads to aggregates and eventually to cell death .
Biochemical Analysis
Biochemical Properties
p-Methoxyheptanophenone has been found to interact with the enzyme GAPDH . This interaction occurs at the Cys-152 residue of the enzyme, which is known to prevent oligomerization and aggregation of GAPDH by blocking the cysteine residue and counteracting its oxidative modifications .
Cellular Effects
The interaction of this compound with GAPDH can lead to the inactivation of the enzyme and the formation of disulfide bonds between molecules . This can lead to the aggregation of GAPDH and eventually to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a disulfide bond between the Cys-152 residue of GAPDH and the compound . This interaction leads to a structural reorganization of GAPDH, inhibiting its enzymatic activity .
Temporal Effects in Laboratory Settings
The effects of this compound on GAPDH and cellular function have been observed in in vitro studies . Over time, the compound’s interaction with GAPDH can lead to the inactivation of the enzyme and the formation of disulfide bonds, leading to cell death .
Metabolic Pathways
This compound interacts with the enzyme GAPDH, which is involved in the glycolysis metabolic pathway . The compound’s interaction with GAPDH can affect the enzyme’s activity and potentially influence metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyheptanophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acylating agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of p-Methoxybenzoic acid.
Reduction: Formation of p-Methoxyheptanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
p-Methoxyheptanophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
p-Methoxyacetophenone: Similar structure but with a shorter acetophenone chain.
p-Methoxybenzaldehyde: Contains an aldehyde group instead of a ketone.
p-Methoxybenzoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness: p-Methoxyheptanophenone is unique due to its longer heptanone chain, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)heptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCVBHGESSUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219346 | |
Record name | p-Methoxyheptanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69287-13-4 | |
Record name | p-Methoxyheptanophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069287134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxyheptanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69287-13-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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